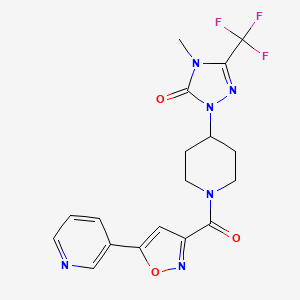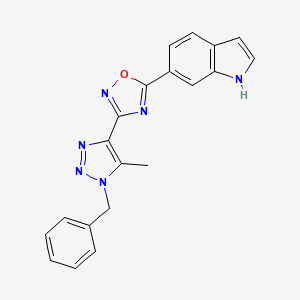
4-methyl-1-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-1-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C18H17F3N6O3 and its molecular weight is 422.368. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-1-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-1-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective Ligands for Dopamine Receptors
Research has identified compounds structurally related to the one as selective ligands for human dopamine receptors, particularly the D4 subtype. Modifications around the molecular structure, including the isoxazole and pyridine components, have shown enhanced selectivity and affinity for the D4 receptor over others. These findings suggest potential applications in the development of therapies for neurological conditions where dopamine receptor modulation is beneficial (Rowley et al., 1997).
Antimicrobial Activity
Compounds with structural features similar to the chemical compound have demonstrated significant antimicrobial activity. For instance, novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine derivatives have shown potent antibacterial and antifungal effects against a range of microorganisms. This highlights the potential of such compounds in the development of new antimicrobial agents (Suresh et al., 2016).
Scaffold for Synthesis of Functionalised Isoxazoles
The compound serves as a scaffold for the synthesis of highly functionalized isoxazoles. These derivatives are crucial in creating molecules with varied biological activities, indicating its utility in medicinal chemistry for drug development (Ruano et al., 2005).
Triazole and Oxadiazole Derivatives with Antimicrobial Properties
Research into triazole and oxadiazole derivatives, including those structurally related to this compound, has revealed strong antimicrobial properties. This suggests the chemical's framework is beneficial for creating compounds targeting resistant strains of bacteria and fungi, potentially addressing the growing concern of antimicrobial resistance (Krolenko et al., 2016).
Applications in Coordination Chemistry
The structural motif present in the compound has been explored for its utility in coordination chemistry, particularly in forming complexes with transition metals. Such complexes have potential applications in catalysis, materials science, and as therapeutic agents, demonstrating the versatility of this compound's core structure in various fields of chemistry and materials science (Klingele & Brooker, 2003).
properties
IUPAC Name |
4-methyl-2-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O3/c1-25-16(18(19,20)21)23-27(17(25)29)12-4-7-26(8-5-12)15(28)13-9-14(30-24-13)11-3-2-6-22-10-11/h2-3,6,9-10,12H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVNBBZBOBSGCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CN=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 7-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2926286.png)
![N-(5-chloro-2-methoxyphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2926287.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2926288.png)
![2-ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2926289.png)

![3-cyclopentyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2926292.png)
![5-methyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2926293.png)

![Ethyl 3-[3-(2-chloroacetyl)-2,5-dimethylpyrrolyl]-5-(ethoxycarbonyl)benzoate](/img/structure/B2926297.png)


![6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2926301.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2926304.png)
